molecular formula C15H16N4O4S B2413632 ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate CAS No. 324057-24-1

ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate

Cat. No.: B2413632
CAS No.: 324057-24-1
M. Wt: 348.38
InChI Key: OELUWCNENVJYDI-UHFFFAOYSA-N
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Description

Ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, an allyl group, and a nitrophenyl group attached to the triazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The resulting triazole intermediate is then subjected to further functionalization to introduce the allyl and nitrophenyl groups. The final step involves the esterification of the triazole derivative with ethyl bromoacetate under basic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the nitro group.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antifungal effects. The triazole ring can also bind to enzymes or receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate can be compared with other triazole derivatives, such as:

    Ethyl {[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

    Ethyl {[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate: Contains a methylphenyl group instead of a nitrophenyl group.

The uniqueness of this compound lies in its nitrophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 2-[[5-(4-nitrophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-3-9-18-14(11-5-7-12(8-6-11)19(21)22)16-17-15(18)24-10-13(20)23-4-2/h3,5-8H,1,4,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELUWCNENVJYDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1CC=C)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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